3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid

STAT3 Inhibition Cancer Biology Medicinal Chemistry

3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0) is the validated meta-substituted scaffold for STAT3 inhibitor development, including the SH4-54 series targeting glioblastoma, breast, and prostate cancers. Unlike para-regioisomers or bromo-analogs, only this exact substitution pattern ensures target binding geometry and SAR reproducibility. Dual carboxylic acid/hydroxymethyl functionality supports amide coupling, esterification, and PROTAC linker conjugation. Isomeric purity directly determines biological assay validity—source the authenticated building block.

Molecular Formula C12H10O4
Molecular Weight 218.208
CAS No. 679821-90-0
Cat. No. B2882071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
CAS679821-90-0
Molecular FormulaC12H10O4
Molecular Weight218.208
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CO
InChIInChI=1S/C12H10O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-6,13H,7H2,(H,14,15)
InChIKeyCGTGMIBRYPLXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0) for Medicinal Chemistry and Chemical Biology Research


3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0), also known as 3-[5-(hydroxymethyl)furan-2-yl]benzoic acid, is a furan-based benzoic acid derivative with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol . It is primarily utilized as a versatile building block in organic synthesis and as a core scaffold in medicinal chemistry, particularly for the development of small molecule inhibitors targeting protein-protein interactions like the STAT3 pathway [1]. Its structural features include a reactive carboxylic acid and a hydroxymethyl group, offering multiple points for further functionalization.

The Pitfalls of Substituting 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0) in Sensitive Assays and Synthesis


The term 'generic substitution' is a misnomer in the context of research chemicals, where minor structural variations can lead to significant and unpredictable differences in biological activity and chemical reactivity. For example, simply shifting the benzoic acid moiety from the meta (3-) to the para (4-) position, as in the analog 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 53782-69-7) [1], or replacing the hydroxymethyl group with a bromine atom, as in 3-(5-Bromofuran-2-yl)benzoic acid (CAS 1235440-93-3) , can drastically alter a compound's ability to interact with biological targets like STAT3 [2] or its suitability for specific cross-coupling reactions. These subtle differences render results from one compound non-transferable to another, making the precise sourcing of 679821-90-0 critical for experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0) vs. Key Analogs


In Vitro STAT3 Inhibitory Potency: A Critical Structural Determinant

The presence of the 3-(5-hydroxymethyl-furan-2-yl)benzoic acid moiety is a key structural determinant for potent STAT3 inhibition. The benzoic acid-based inhibitor SH4-54, which incorporates this core scaffold, demonstrates significant activity, blocking STAT3 DNA-binding activity. This contrasts with other scaffolds where changes in the linker or carboxylic acid position drastically reduce or ablate activity, as explored in subsequent structure-activity relationship (SAR) studies [1].

STAT3 Inhibition Cancer Biology Medicinal Chemistry

Cellular Efficacy in Glioblastoma and Breast Cancer Models

The benzoic acid-based inhibitor SH4-54, derived from the target scaffold, demonstrates potent and selective anti-proliferative activity in human cancer cell lines. This activity is directly attributable to the compound's ability to inhibit STAT3, a transcription factor frequently hyperactivated in these cancers [1].

Glioblastoma Breast Cancer STAT3 Inhibition Cell Viability

Physicochemical Properties and Purity for Synthesis and Assay Reproducibility

The target compound is offered at a commercial purity of 95% or higher by reputable suppliers like Matrix Scientific [1] and CheMenu . This level of purity, combined with a defined molecular weight of 218.21 g/mol and a predicted density of 1.3±0.1 g/cm³ , ensures accurate stoichiometry in synthetic reactions and minimizes the risk of confounding biological effects from contaminants. These specifications provide a reliable baseline not guaranteed by less well-characterized or synthesized-in-house analogs.

Organic Synthesis Analytical Chemistry Drug Discovery

High-Value Application Scenarios for 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0)


Synthesis of Targeted STAT3 Inhibitors for Oncology Research

As demonstrated by the development of SH4-54, this compound serves as an essential precursor for creating potent, cell-active STAT3 inhibitors. This is particularly relevant for research programs focused on glioblastoma, breast, and prostate cancers, where STAT3 is a validated therapeutic target [1].

Structure-Activity Relationship (SAR) Studies for Medicinal Chemistry

The precise substitution pattern (meta-benzoic acid with a 5-hydroxymethylfuran group) makes this compound a crucial standard for SAR campaigns. Researchers can use it to systematically compare the impact of regioisomers (e.g., 4-substituted analogs) or functional group replacements (e.g., bromo- or formyl-derivatives) on potency, selectivity, and pharmacokinetic properties [1].

Development of Novel Bioconjugates and Chemical Probes

The dual functionality—a carboxylic acid for amide bond formation and a primary alcohol for esterification or other linkages—positions this compound as an ideal building block for creating targeted protein degradation (PROTAC) molecules, affinity probes for target identification, or fluorescently labeled tool compounds for cellular imaging studies [1].

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